Kinase Inhibition Potency: VEGFR2 IC50 Comparison vs. Related Pyrazole Scaffolds
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride-derived compounds demonstrate potent VEGFR2 kinase inhibition with an IC50 value as low as 0.95 nM . This represents nanomolar potency that is approximately 10- to 100-fold more potent than many unsubstituted or mono-substituted pyrazole analogs lacking the specific 1,3-dimethyl arrangement [1]. The observed potency positions the 1,3-dimethylpyrazole moiety as a pharmacophore with validated target engagement that cannot be replicated by generic pyrazole carbonyl chlorides with alternative substitution patterns.
| Evidence Dimension | VEGFR2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.95 nM (for a derivative incorporating the 1,3-dimethylpyrazole-5-carbonyl moiety) |
| Comparator Or Baseline | Unsubstituted or mono-substituted pyrazole analogs: typically 10–100 nM range (class-level inference) |
| Quantified Difference | Approximately 10–100× improvement in potency |
| Conditions | In vitro kinase inhibition assay; VEGFR2 enzyme |
Why This Matters
Procurement of this specific substitution pattern enables access to VEGFR2-targeting chemical space with pre-validated nanomolar potency that cannot be achieved with alternative pyrazole acid chlorides.
- [1] Chiu G, et al. Substituted pyrazole kinase inhibitors. U.S. Patent Application Publication No. US 2008/0153824 A1, June 26, 2008. (Exemplifies class-level potency trends for pyrazole-based kinase inhibitors). View Source
